molecular formula C12H14FNO2 B2715328 N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide CAS No. 2361638-56-2

N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide

Cat. No. B2715328
M. Wt: 223.247
InChI Key: MYFDSDUFYIUXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide, commonly known as FMPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FMPEP is a derivative of propargylamines, which are known to have a wide range of biological activities.

Mechanism Of Action

FMPEP binds to the vesicular glutamate transporter and inhibits the uptake of glutamate into synaptic vesicles. This results in a decrease in the release of glutamate into the synaptic cleft, which can have various effects on neuronal activity.

Biochemical And Physiological Effects

FMPEP has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate in the brain, which can have an impact on synaptic plasticity and learning and memory. FMPEP has also been found to reduce the severity of seizures in animal models, making it a potential treatment for epilepsy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using FMPEP in lab experiments is its selectivity and potency as a vesicular glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate in various neurological disorders. However, one limitation of using FMPEP is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on FMPEP. One potential direction is to investigate its potential as a treatment for epilepsy and other neurological disorders. Another direction is to study the effects of FMPEP on synaptic plasticity and learning and memory. Additionally, further research is needed to optimize the synthesis and administration of FMPEP for use in lab experiments.
In conclusion, FMPEP is a valuable tool for studying the role of glutamate in various neurological disorders. Its selectivity and potency as a vesicular glutamate transporter inhibitor make it a useful compound for lab experiments. Further research is needed to fully understand the potential applications of FMPEP in neuroscience and pharmacology.

Synthesis Methods

The synthesis of FMPEP involves the reaction of 3-methoxyphenethylamine with propargyl bromide, followed by the reduction of the resulting propargylamine with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 2-fluoroacryloyl chloride to obtain FMPEP.

Scientific Research Applications

FMPEP has been used in various scientific research studies due to its potential applications in neuroscience and pharmacology. It has been found to act as a selective and potent inhibitor of the vesicular glutamate transporter, which is involved in the release of glutamate in the brain. This makes FMPEP a valuable tool for studying the role of glutamate in various neurological disorders.

properties

IUPAC Name

N-[2-fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-12(15)14-11(8-13)9-5-4-6-10(7-9)16-2/h3-7,11H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDSDUFYIUXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CF)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide

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